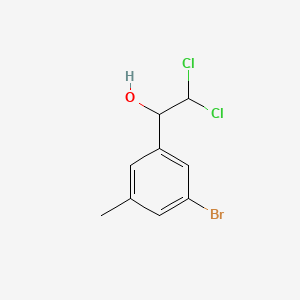
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methyl group, and two chlorine atoms attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-methylbenzene with a suitable chlorinating agent, followed by the introduction of an ethanol moiety. Common reagents used in this synthesis include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) for chlorination, and ethanol or ethylene oxide for the ethanol group introduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-5-methylphenyl)pyrrolidine: Shares the bromine and methyl substituents but differs in the core structure.
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: Similar bromine and methyl groups but with a different functional group arrangement.
Uniqueness
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, methyl, and dichloroethanol groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(3-bromo-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
JSYVMGYWJCXTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















